

5-Methoxypyrazine-2-carbaldehyde: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxypyrazine-2-carbaldehyde

Cat. No.: B1395849

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **5-Methoxypyrazine-2-carbaldehyde** (CAS Number: 32205-72-4), a heterocyclic aldehyde of significant interest to researchers and professionals in drug discovery and organic synthesis. This document details the compound's physicochemical properties, spectroscopic profile, and key synthetic and reactive methodologies. Emphasis is placed on its emerging role as a versatile building block, particularly in the construction of targeted protein degraders such as PROTACs. The guide aims to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this valuable synthetic intermediate.

Introduction: The Versatility of a Pyrazine Scaffold

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are recognized for their diverse biological activities and sensory properties.^[1] The introduction of functional groups onto the pyrazine ring system provides a modular platform for the synthesis of complex molecules with tailored properties. **5-Methoxypyrazine-2-carbaldehyde**, featuring both an electron-donating methoxy group and a reactive aldehyde moiety, represents a strategically important intermediate. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. This unique combination of features has positioned **5-Methoxypyrazine-2-carbaldehyde** as a valuable building block in medicinal chemistry and materials science.^[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its successful application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Methoxypyrazine-2-carbaldehyde**. It is important to note that while some experimental data is available, other values are predicted based on computational models and should be considered as such.

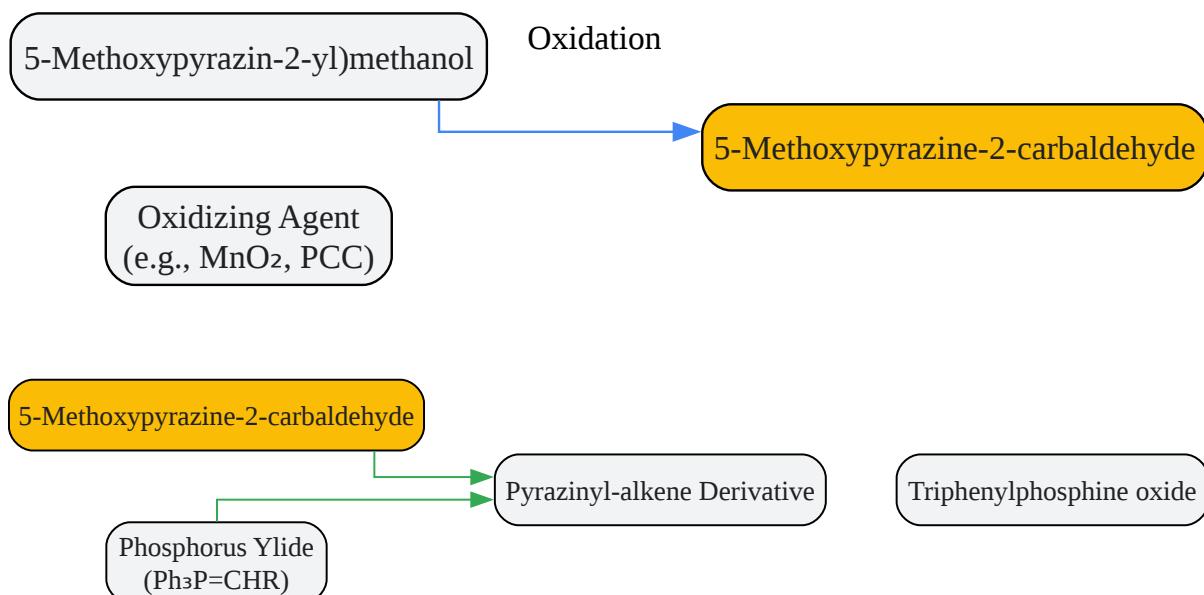
Property	Value	Source
CAS Number	32205-72-4	[3]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[3]
Molecular Weight	138.12 g/mol	[3]
Appearance	Solid (predicted)	
Boiling Point	231.5 ± 35.0 °C (Predicted)	[3]
Density	1.238 ± 0.06 g/cm ³ (Predicted)	[3]
Topological Polar Surface Area (TPSA)	52.08 Å ²	[4]
logP	0.2977 (Predicted)	[4]
Hydrogen Bond Acceptors	4	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	2	[4]

Spectroscopic Characterization

While experimentally obtained spectra for **5-Methoxypyrazine-2-carbaldehyde** are not readily available in the public domain, a predictive analysis based on the spectral data of analogous structures provides valuable insight for characterization. Researchers should verify these predictions with experimental data upon synthesis or acquisition of the compound.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy group protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The two pyrazine ring protons will likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The methoxy group protons (OCH_3) will be a sharp singlet further upfield, expected around δ 4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon should be observable around δ 55-60 ppm.

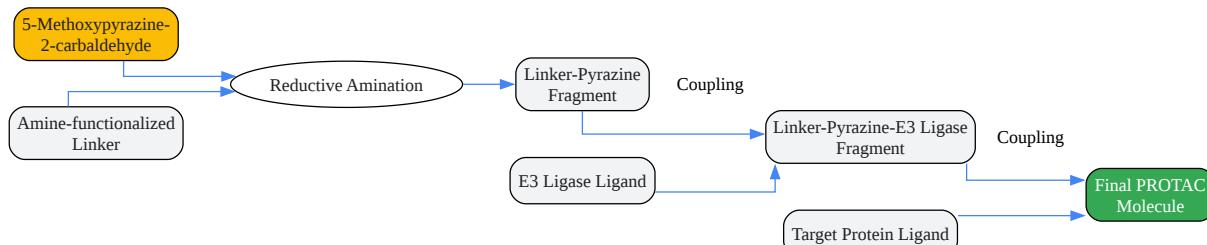
The IR spectrum of **5-Methoxypyrazine-2-carbaldehyde** will be characterized by several key absorption bands. A strong, sharp absorption band between 1680 and 1715 cm^{-1} is indicative of the C=O stretching vibration of the aldehyde. C-H stretching vibrations of the aldehyde proton are expected to appear as two weak bands around 2720 and 2820 cm^{-1} . Aromatic C-H stretching vibrations will be observed above 3000 cm^{-1} , while C-H stretching of the methoxy group will be just below 3000 cm^{-1} . The spectrum will also feature C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm^{-1} region, and a strong C-O stretching band for the methoxy group around 1250 cm^{-1} .^{[5][6]}


In a mass spectrum obtained via electron ionization (EI), the molecular ion peak (M^+) for **5-Methoxypyrazine-2-carbaldehyde** would be observed at an m/z of 138. Fragmentation patterns would likely involve the loss of the formyl radical ($\bullet\text{CHO}$, 29 Da) to give a fragment at m/z 109, and the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) from the methoxy group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.^{[7][8]}

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of **5-Methoxypyrazine-2-carbaldehyde** are central to its utility as a building block.

Synthesis


While a specific, detailed experimental protocol for the synthesis of **5-Methoxypyrazine-2-carbaldehyde** is not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of similar heterocyclic aldehydes. One common approach involves the oxidation of the corresponding primary alcohol, 5-methoxypyrazin-2-yl)methanol.

5-Methoxypyrazine-2-carbaldehyde

Primary or Secondary Amine
(R¹R²NH)

Substituted Aminomethyl Pyrazine

Reducing Agent
(e.g., NaBH(OAc)₃)[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]

- 3. 5-METHOXPYRAZINE-2-CARBALDEHYDE CAS#: 32205-72-4 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - 5-methoxypyrazine-2-carbaldehyde (C₆H₆N₂O₂) [pubchemlite.lcsb.uni.lu]
- 8. 5-Methylpyrazine-2-carboxaldehyde | C₆H₆N₂O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methoxypyrazine-2-carbaldehyde: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395849#5-methoxypyrazine-2-carbaldehyde-cas-number-32205-72-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com